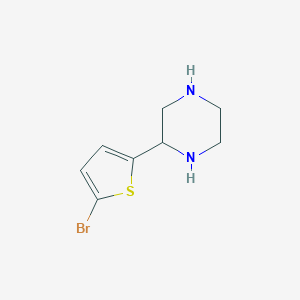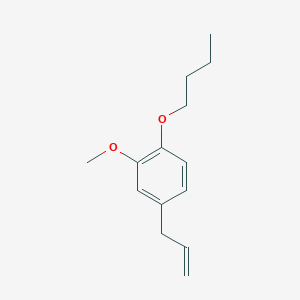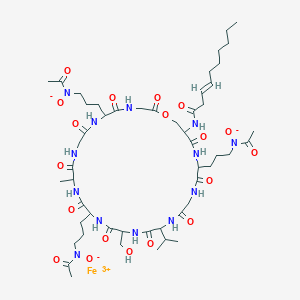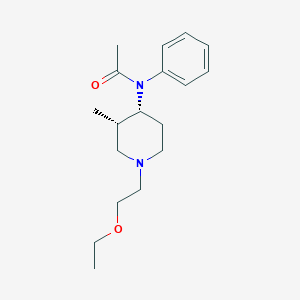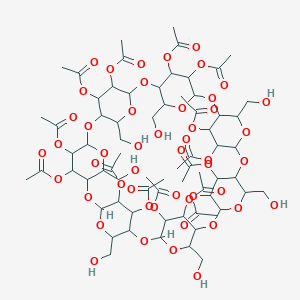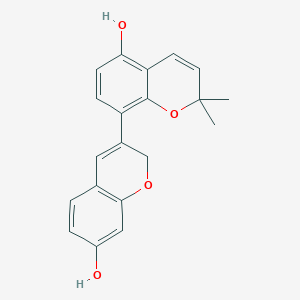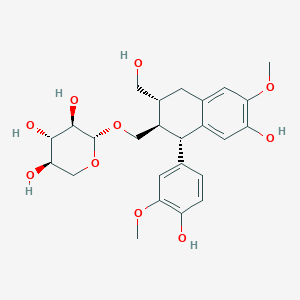
Schizandrin
Übersicht
Beschreibung
Schizandriside is a phenolic compound that belongs to the lignan family. It is naturally found in plants such as Saraca asoca and Alchornea trewioides . This compound has garnered attention due to its significant pharmacological properties, including antioxidant and anti-tumor activities .
Wissenschaftliche Forschungsanwendungen
Schizandriside has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Schizandriside is a cerebroside and a lignan , which are widely distributed in plants and exhibit significant pharmacological effects . It has been found to have inhibitory activities against nitric oxide and prostaglandin E(2) production in IFN-γ . These targets play a crucial role in the inflammatory response, suggesting that Schizandriside may have anti-inflammatory effects .
Mode of Action
Its inhibitory activities against nitric oxide and prostaglandin e(2) production suggest that it may interact with these targets to modulate the inflammatory response
Biochemical Pathways
Schizandriside is thought to affect the biochemical pathways related to inflammation. By inhibiting nitric oxide and prostaglandin E(2) production, it may influence the signaling pathways that regulate these molecules . .
Pharmacokinetics
The bioavailability of Schizandriside, like that of Schisandrin, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin, a similar compound, exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) regarding its pharmacokinetics . .
Result of Action
Given its potential anti-inflammatory effects, it may help to modulate the inflammatory response at the cellular level
Biochemische Analyse
Biochemical Properties
Schizandriside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, schizandriside has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidative properties . Additionally, schizandriside can bind to certain receptors on cell membranes, modulating signal transduction pathways.
Cellular Effects
Schizandriside exerts significant effects on various cell types and cellular processes. In neuronal cells, schizandriside has been observed to protect against oxidative stress by upregulating the expression of antioxidant genes . In immune cells, it modulates cytokine production, thereby influencing inflammatory responses. Schizandriside also affects cellular metabolism by enhancing mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, schizandriside exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors, influencing gene expression. For example, schizandriside can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . Additionally, schizandriside inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of schizandriside have been studied over various time frames. Schizandriside is relatively stable under physiological conditions, maintaining its activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that schizandriside can sustain its protective effects on cells, reducing oxidative damage and maintaining cellular function .
Dosage Effects in Animal Models
The effects of schizandriside vary with different dosages in animal models. At low to moderate doses, schizandriside exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
Schizandriside is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a role in its metabolism. Schizandriside can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .
Transport and Distribution
Within cells and tissues, schizandriside is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides. Schizandriside can also bind to plasma proteins, influencing its distribution and bioavailability. Its localization within tissues can affect its pharmacological activity .
Subcellular Localization
Schizandriside exhibits specific subcellular localization, which can influence its activity. It is often localized in the cytoplasm and mitochondria, where it exerts its antioxidative effects. Post-translational modifications, such as glycosylation, can direct schizandriside to specific cellular compartments, enhancing its functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis process includes six steps, with a crucial cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .
Industrial Production Methods: The use of high-performance liquid chromatography for purification ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Schizandriside undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the lignan skeleton, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly glycosylation, are crucial for synthesizing schizandriside and its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation is performed using silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of schizandriside, each with unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Schizandriside is unique among lignans due to its specific glycosylation pattern and significant antioxidant activity . Similar compounds include:
Saracoside: A diastereomer of schizandriside with similar antioxidant properties.
Isolariciresinol: Another lignan with antioxidant activity, but with a different glycosylation pattern.
Sugerroside: A related compound isolated from Alchornea trewioides with moderate inhibitory effects on nitric oxide production.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-JTVAWUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
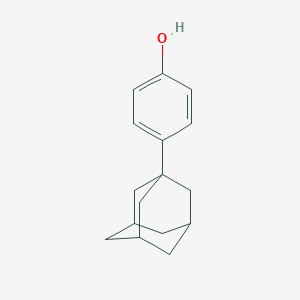
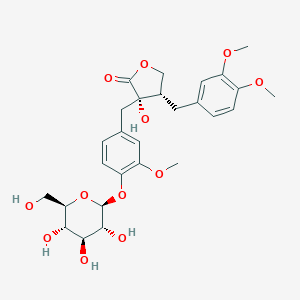
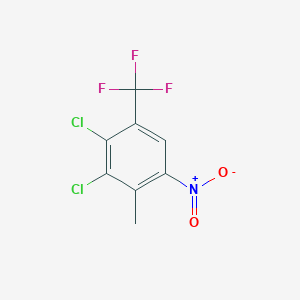
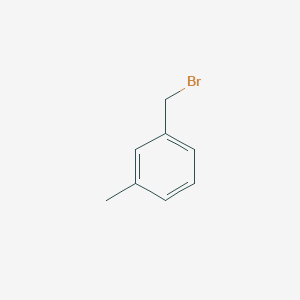
![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)
